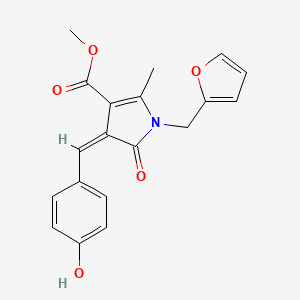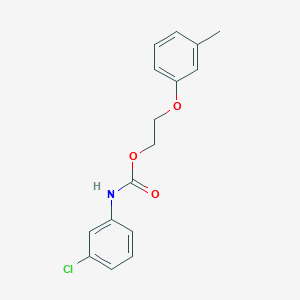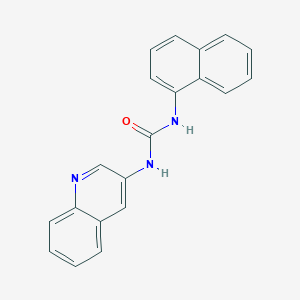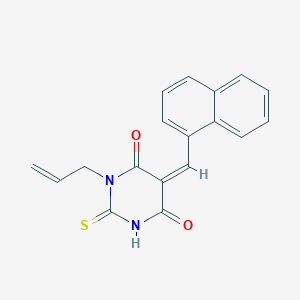![molecular formula C20H22ClN3O3 B4879973 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B4879973.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide, commonly known as BPCA, is a chemical compound that has been studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of BPCA is not fully understood, but it is believed to act through multiple pathways. In neuroscience, BPCA has been shown to modulate the activity of neurotransmitter systems, including the cholinergic and glutamatergic systems. In oncology, BPCA has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases. In immunology, BPCA has been shown to inhibit the activity of transcription factors involved in the production of pro-inflammatory cytokines, such as NF-κB.
Biochemical and Physiological Effects:
BPCA has been shown to have various biochemical and physiological effects in animal models. In neuroscience, BPCA has been shown to enhance cognitive function and to reduce the production of reactive oxygen species, which can damage neurons. In oncology, BPCA has been shown to induce apoptosis, or programmed cell death, in cancer cells. In immunology, BPCA has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammatory diseases.
実験室実験の利点と制限
BPCA has several advantages for lab experiments, including its high purity, solubility in water and organic solvents, and stability under various conditions. However, BPCA also has limitations, including its low bioavailability and potential toxicity at high doses.
将来の方向性
There are several future directions for the study of BPCA. In neuroscience, further research is needed to understand the potential therapeutic applications of BPCA for neurodegenerative diseases, such as Alzheimer's disease. In oncology, further research is needed to understand the potential anti-tumor properties of BPCA and to develop more effective delivery methods. In immunology, further research is needed to understand the potential anti-inflammatory properties of BPCA and to develop more specific inhibitors of pro-inflammatory cytokine production.
Conclusion:
In conclusion, BPCA is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. The synthesis of BPCA involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 1,3-benzodioxole-5-carbaldehyde and 1-piperazinecarboxylic acid in the presence of a catalyst. BPCA has been shown to have neuroprotective effects, anti-tumor properties, and anti-inflammatory properties in animal models. However, further research is needed to fully understand the potential therapeutic applications of BPCA and to develop more effective delivery methods.
合成法
The synthesis of BPCA involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 1,3-benzodioxole-5-carbaldehyde and 1-piperazinecarboxylic acid in the presence of a catalyst. The reaction yields BPCA as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
BPCA has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology. In neuroscience, BPCA has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In oncology, BPCA has been studied for its potential anti-tumor properties, as it has been shown to inhibit the growth of cancer cells in vitro. In immunology, BPCA has been studied for its potential anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-3-1-2-4-17(16)22-20(25)13-24-9-7-23(8-10-24)12-15-5-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQVUFWAXQWKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4879896.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4879899.png)
![methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4879911.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879913.png)


![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4879936.png)


![4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)


![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4879978.png)
![1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide](/img/structure/B4879980.png)